molecular formula C22H20BrNO3 B4965826 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 6238-51-3

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4965826
CAS No.: 6238-51-3
M. Wt: 426.3 g/mol
InChI Key: ZCFQUXYQGATNJI-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound featuring a dihydroquinolinone core fused with a substituted phenyl ring. Its molecular formula is C₂₄H₂₃BrNO₃, with a molecular weight of 465.36 g/mol. The compound’s structure includes a bromine atom at position 3, an ethoxy group at position 5, and a methoxy group at position 4 of the phenyl ring.

Properties

IUPAC Name

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO3/c1-3-27-19-11-14(10-18(23)22(19)26-2)17-12-20(25)24-21-15-7-5-4-6-13(15)8-9-16(17)21/h4-11,17H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQUXYQGATNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387497
Record name AC1MFB2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-51-3
Record name AC1MFB2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Etherification: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions, where ethyl and methyl alcohols react with the corresponding halogenated intermediates.

    Cyclization: The formation of the dihydrobenzoquinolinone core is accomplished through intramolecular cyclization reactions, often catalyzed by acids or bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroquinolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Quinoline derivatives with ketone or carboxylic acid functionalities.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Structural Features:
  • Dihydroquinolinone core: Stabilizes the molecule through resonance and hydrogen bonding.
  • 3-Bromo substituent : Increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
  • 5-Ethoxy and 4-methoxy groups : Improve solubility and modulate steric/electronic interactions with biological targets .
Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinolinone derivatives:

Compound Name Molecular Formula Substituents (Phenyl Ring) Key Activities Reference
4-(3-Bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C₂₄H₂₃BrNO₃ 3-Br, 5-OEt, 4-OMe Hypothesized anticancer, antimicrobial
6-Bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C₁₉H₁₄BrClNO 4-Cl, 6-Br Antimicrobial, anticancer
6-Bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C₂₁H₁₈BrNO 4-Et, 6-Br Anticancer (tumor reduction in models)
6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C₂₄H₂₁BrNO₄ 3,4,5-OMe, 6-Br Anticancer (oxidative stress mitigation)
4-(3-Ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C₂₂H₂₁NO₄ 3-OEt, 4-OH Neuroprotective (Parkinson’s models)

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances electrophilicity and cross-coupling reactivity compared to chlorine .
  • Ethoxy/Methoxy vs. Hydroxy : Ethoxy/methoxy groups improve metabolic stability over hydroxyl groups, which are prone to glucuronidation .
  • Trimethoxyphenyl vs. Monosubstituted Phenyl: Trimethoxy derivatives exhibit stronger anticancer activity due to enhanced DNA intercalation or tubulin binding .

Biological Activity

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, a complex organic compound belonging to the quinoline derivatives class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, along with a dihydrobenzoquinolinone core. The molecular formula is C22H20BrNO3C_{22}H_{20}BrNO_3, with a molecular weight of 426.31 g/mol.

Key Properties

PropertyValue
Molecular Weight426.31 g/mol
Molecular FormulaC22H20BrNO3
LogP4.097
Polar Surface Area37.1 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Etherification : Nucleophilic substitution reactions introduce the ethoxy and methoxy groups.
  • Cyclization : Formation of the dihydrobenzoquinolinone core through intramolecular cyclization, often catalyzed by acids or bases.

Biological Activity

Research indicates that this compound exhibits various biological properties:

Antimicrobial Activity

Studies have shown that compounds in the quinoline class possess significant antimicrobial properties. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It may alter the expression of genes associated with cell growth and apoptosis.

Antiviral Potential

There is emerging evidence indicating that quinoline derivatives can exhibit antiviral activity. The specific pathways through which this compound acts remain under investigation.

The biological effects of this compound are thought to involve:

  • Binding to Enzymes : Modulating enzyme activity critical for various biological processes.
  • Receptor Interaction : Acting as an agonist or antagonist at specific receptor sites.
  • Gene Expression Modification : Influencing cellular signaling pathways related to growth and survival.

Case Studies

Recent studies have focused on the biological evaluation of similar compounds and their derivatives:

  • Anticancer Studies : A study demonstrated that derivatives of quinoline compounds showed selective cytotoxicity against various cancer cell lines, indicating potential for therapeutic development.
  • Antimicrobial Efficacy : Research highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for treatment options.

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